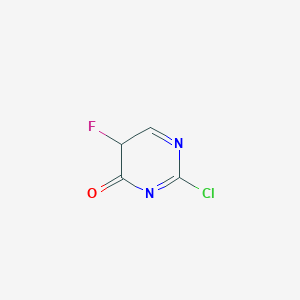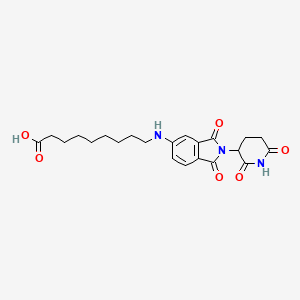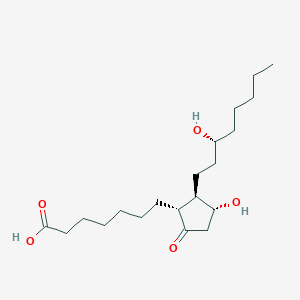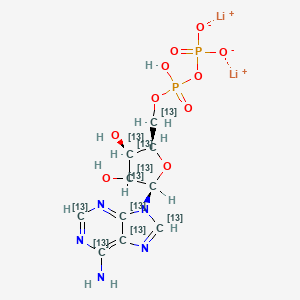
Adenosine 5'-diphosphate-13C10 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine 5’-diphosphate-13C10 (dilithium) is a stable isotope-labeled compound of adenosine 5’-diphosphate. It is a nucleoside diphosphate and a product of ATP dephosphorylation by ATPases. This compound is labeled with carbon-13, making it useful for various scientific research applications, particularly in the fields of biochemistry and molecular biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of adenosine 5’-diphosphate-13C10 (dilithium) involves the incorporation of carbon-13 into the adenosine 5’-diphosphate molecule. This is typically achieved through chemical synthesis using labeled precursors. The reaction conditions often involve the use of specific enzymes or chemical reagents that facilitate the incorporation of the isotope into the desired position within the molecule .
Industrial Production Methods
Industrial production of adenosine 5’-diphosphate-13C10 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity labeled precursors and optimized reaction conditions to ensure high yield and purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the isotope labeling .
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine 5’-diphosphate-13C10 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of adenosine 5’-diphosphate-13C10 (dilithium) can lead to the formation of adenosine 5’-triphosphate-13C10, while reduction can result in the formation of adenosine .
Wissenschaftliche Forschungsanwendungen
Adenosine 5’-diphosphate-13C10 (dilithium) has a wide range of scientific research applications, including:
Biochemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of ATP metabolism.
Molecular Biology: Employed in studies involving nucleic acid synthesis and degradation.
Medicine: Utilized in research related to platelet aggregation and cardiovascular diseases.
Industry: Applied in the development of pharmaceuticals and diagnostic tools
Wirkmechanismus
Adenosine 5’-diphosphate-13C10 (dilithium) exerts its effects by interacting with specific molecular targets, such as P2T purinoceptors. These interactions lead to the induction of platelet aggregation and inhibition of stimulated adenylate cyclase. The compound’s mechanism of action involves the modulation of intracellular signaling pathways that regulate various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine 5’-diphosphate: The unlabeled version of the compound.
Adenosine 5’-triphosphate-13C10 (dilithium): Another stable isotope-labeled compound used in similar research applications.
Adenosine 5’-monophosphate-13C10 (dilithium): A related compound with a different number of phosphate groups
Uniqueness
Adenosine 5’-diphosphate-13C10 (dilithium) is unique due to its specific labeling with carbon-13, which allows for precise tracking and quantification in various biochemical and molecular biology studies. This labeling provides a distinct advantage in research applications where isotopic labeling is essential for accurate measurements and analysis .
Eigenschaften
Molekularformel |
C10H13Li2N5O10P2 |
|---|---|
Molekulargewicht |
449.0 g/mol |
IUPAC-Name |
dilithium;[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O10P2.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |
InChI-Schlüssel |
YCWSTXGQZUYBEW-ODQJVVOMSA-L |
Isomerische SMILES |
[Li+].[Li+].[13CH]1=N[13C](=[13C]2[13C](=N1)N([13CH]=N2)[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)([O-])[O-])O)O)N |
Kanonische SMILES |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



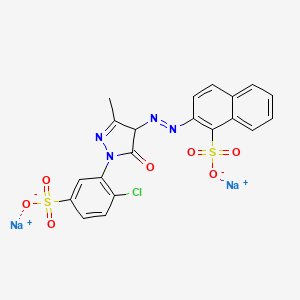
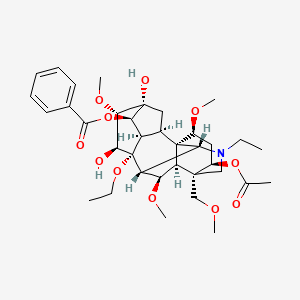
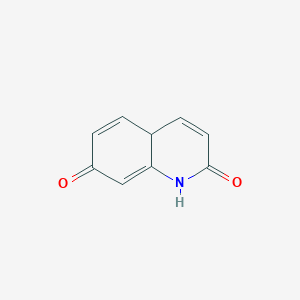
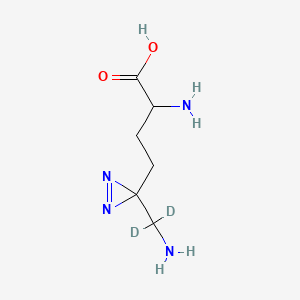
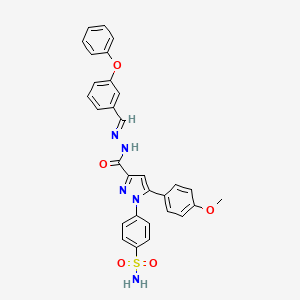
![sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12364798.png)
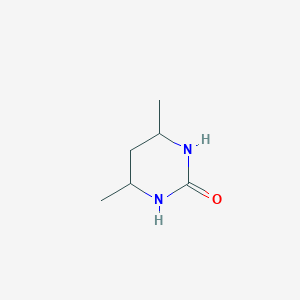
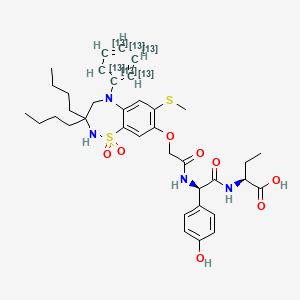
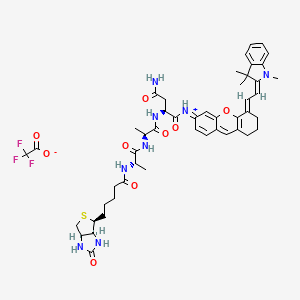
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate](/img/structure/B12364839.png)
